{4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine
Description
Contextualization within Halogenated Aromatic Compounds in Drug Design
The presence of two chlorine atoms on the benzyl (B1604629) ring places {4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine within the significant class of halogenated aromatic compounds. Halogenation is a key strategy in drug design for several reasons. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability.
Halogens, particularly chlorine, can modulate the electronic properties of the aromatic ring, which in turn can affect the binding affinity of the compound to its biological target. Structure-activity relationship (SAR) studies on various series of compounds have demonstrated that the presence and position of a chlorine atom on a phenyl ring can significantly enhance antitumor and other biological activities. For instance, in a series of diaryl ether derivatives, the inclusion of a chlorine atom at the para-position of a phenyl ring was found to substantially boost antitumor activity. nih.gov
Furthermore, halogen bonds, which are non-covalent interactions involving a halogen atom as an electrophilic center, can contribute to the binding energy and specificity of a ligand for its protein target. This interaction has been increasingly recognized as a valuable tool in rational drug design.
Overview of the this compound Scaffold in Chemical Biology Research
The core scaffold of this compound can be described as a benzyloxyaniline derivative. The 4-benzyloxyaniline moiety is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com Its structure allows for modifications at the aniline (B41778) nitrogen, the benzyl group, or the phenyl rings, enabling the exploration of a wide chemical space to optimize biological activity.
Research on related scaffolds has provided insights into their potential. For example, 4-benzyloxyaniline analogues have been synthesized and evaluated as neuronal N-type calcium channel blockers, demonstrating potential for developing anticonvulsant and analgesic agents. acs.org The ether linkage in these scaffolds provides a balance of flexibility and stability, which is crucial for effective interaction with biological macromolecules.
The aniline functional group is a common feature in many bioactive molecules. However, it can also be associated with metabolic liabilities, leading to the formation of reactive metabolites. nih.gov The design of aniline derivatives, such as the one , often involves strategies to mitigate these risks while retaining the desired pharmacological activity.
Research Significance and Academic Trajectory of Related Derivatives
The academic and industrial interest in scaffolds related to this compound is driven by the diverse biological activities exhibited by their derivatives. By modifying the core structure, researchers have developed compounds with a wide range of therapeutic potentials.
For instance, derivatives of diaryl ethers have been investigated for their antitumor properties. nih.gov Structure-activity relationship studies have shown that substitutions on the phenyl rings can lead to compounds with potent growth inhibitory activity against various cancer cell lines. nih.gov Similarly, benzyl ether derivatives have been explored as renin inhibitors, highlighting the versatility of this structural motif in targeting different enzymes. nih.gov
The dichlorophenyl group is also a common feature in many patented compounds with diverse applications, ranging from herbicides to potential therapeutics for diabetes. google.comgoogle.com For example, complex molecules incorporating a 2,4-dichlorophenyl group have been designed as antifungal agents. nih.gov
The table below summarizes the biological activities of some representative derivatives based on related scaffolds.
| Derivative Class | Scaffold Modification | Biological Activity |
| Diaryl Ethers | Substitution on phenyl rings | Antitumor |
| Benzyl Ethers | Ketopiperazine-based modifications | Renin Inhibition |
| 4-Benzyloxyanilines | Modifications on aniline and benzyl groups | Neuronal N-type Calcium Channel Blockade |
| Pyrimidinediamines | Incorporation of dichlorophenyl moiety | ALK and HDAC Inhibition |
This table is generated based on data from related chemical structures and not the specific compound this compound.
The research trajectory for derivatives of this scaffold continues to evolve, with ongoing efforts to synthesize novel analogues with improved potency, selectivity, and pharmacokinetic profiles. The combination of a halogenated aromatic ring and a flexible ether linkage makes the this compound scaffold a promising starting point for the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-2-1-9(13(15)7-10)8-17-12-5-3-11(16)4-6-12/h1-7H,8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFQDYIICCKGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Modifications of 4 2,4 Dichlorobenzyl Oxy Phenyl Amine and Its Derivatives
Established Synthetic Pathways for the {4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine Core Structure
The construction of the this compound core can be achieved through several established synthetic methodologies. The two principal strategies involve forming the C-N bond (amination) or the C-O-C ether linkage at different stages of the synthesis.
Amination reactions are a cornerstone of synthetic organic chemistry for introducing nitrogen-containing functional groups. One of the most common methods for synthesizing primary amines is through reductive amination. researchgate.net This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) in the presence of a reducing agent. libretexts.org For the synthesis of this compound, this would typically start with the corresponding aldehyde, 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the desired primary amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂ over a metal catalyst like Nickel). libretexts.orgfrontiersin.org
Another significant pathway involves the reduction of a nitro group. The synthesis can commence from 4-nitrophenol (B140041), which is first etherified with 2,4-dichlorobenzyl chloride to yield 4-[(2,4-dichlorobenzyl)oxy]-1-nitrobenzene. The final step is the reduction of the nitro group to a primary amine. This transformation can be accomplished using various reducing agents, such as metal catalysts like Pd/C with hydrogen gas, or metals in acidic media (e.g., Sn/HCl, Fe/HCl).
An alternative and highly efficient approach to the core structure is through etherification, most commonly the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the synthesis would start with 4-aminophenol (B1666318), which is treated with a base (e.g., potassium carbonate, K₂CO₃) to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. This intermediate is then reacted with 2,4-dichlorobenzyl chloride or 2,4-dichlorobenzyl bromide. nih.gov The phenoxide displaces the halide in an Sₙ2 reaction to form the desired ether linkage, yielding this compound. nih.gov This method is often preferred due to the commercial availability of the starting materials and the generally high yields of the reaction.
| Reaction Type | Starting Materials | Key Reagents | Product |
| Reductive Amination | 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde | NH₃, H₂/Ni or NaBH₄ | This compound |
| Nitro Reduction | 4-[(2,4-Dichlorobenzyl)oxy]-1-nitrobenzene | H₂/Pd-C, or Fe/HCl | This compound |
| Williamson Ether Synthesis | 4-Aminophenol, 2,4-Dichlorobenzyl chloride | K₂CO₃, Acetone or DMF | This compound |
Derivatization Approaches for Modifying the Amine Functionality
The primary amine group of this compound is a versatile functional group that allows for extensive derivatization. These modifications are crucial for modulating the chemical and physical properties of the parent molecule.
The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of Schiff bases, or imines. mdpi.com This condensation reaction is typically carried out by refluxing the amine and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration process. nih.govmdpi.com A wide variety of aromatic and heterocyclic aldehydes can be used to generate a library of Schiff base derivatives, each with unique structural features. nih.gov The formation of the C=N double bond extends the conjugation of the aromatic system and introduces new steric and electronic properties.
| Carbonyl Compound | Reaction Conditions | Product Type |
| Substituted Benzaldehydes | Ethanol, reflux, cat. Acetic Acid | Aromatic Schiff Base |
| Heterocyclic Aldehydes | Methanol, reflux | Heterocyclic Schiff Base |
| Aliphatic Ketones | Toluene, Dean-Stark trap | Aliphatic Imine |
The amine functionality serves as a key starting point for the construction of various heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry and materials science.
Benzo[d]oxazoles: The synthesis of a benzo[d]oxazole ring typically requires the condensation of an o-aminophenol with a carboxylic acid or its derivative. mdpi.com To utilize this compound for this purpose, it would first need to be modified to introduce a hydroxyl group ortho to the amine functionality. A more direct, albeit multi-step, strategy involves acylating the amine to form an anilide, which can then undergo intramolecular cyclization under specific conditions, often requiring a leaving group on an adjacent position of the aniline (B41778) ring. nih.gov
Benzo[d]imidazoles: The formation of the benzimidazole (B57391) ring is commonly achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid (Phillips-Ladenburg synthesis). ijrpc.comresearchgate.net Starting from this compound, a synthetic route could involve an initial reaction with a compound like 1-fluoro-2-nitrobenzene (B31998) to form an N-substituted 2-nitroaniline. Subsequent reduction of the nitro group would yield the necessary N-substituted o-phenylenediamine intermediate, which could then be cyclized with various aldehydes or carboxylic acids to afford the desired benzimidazole derivatives. nih.govnih.gov
Pyrazoles: Pyrazoles are five-membered heterocyclic compounds typically synthesized via the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound (Knorr pyrazole (B372694) synthesis). nih.govnih.gov To apply this to this compound, the primary amine must first be converted into a hydrazine. This can be accomplished through a diazotization reaction (using NaNO₂/HCl) to form a diazonium salt, followed by reduction (e.g., with Na₂SO₃ or SnCl₂) to yield the corresponding {4-[(2,4-Dichlorobenzyl)oxy]phenyl}hydrazine. This hydrazine can then be reacted with various β-diketones, such as acetylacetone (B45752) or benzoylacetone, to construct the pyrazole ring. orientjchem.org
Oxadiazoles: Among the oxadiazole isomers, 1,3,4-oxadiazoles are commonly synthesized from hydrazine derivatives. nih.govresearchgate.net The synthesis would begin with the {4-[(2,4-Dichlorobenzyl)oxy]phenyl}hydrazine intermediate, as prepared for the pyrazole synthesis. This hydrazine is first acylated with an acid chloride or anhydride (B1165640) to form a 1,2-diacylhydrazine. The subsequent step is a cyclodehydration reaction, which can be promoted by dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid, or thionyl chloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. researchgate.netnih.gov
| Heterocycle | Key Intermediate | Primary Reagents for Cyclization |
| Benzo[d]oxazole | o-Amino-p-{[...]}phenol | Carboxylic Acid / Acyl Chloride |
| Benzo[d]imidazole | N-{[...]}-o-phenylenediamine | Aldehyde / Carboxylic Acid |
| Pyrazole | {[...]}-hydrazine | 1,3-Dicarbonyl compound |
| 1,3,4-Oxadiazole | 1,2-Diacyl-{[...]}-hydrazine | POCl₃, H₂SO₄ |
| *{4-[(2,4-Dichlorobenzyl)oxy]phenyl} |
Direct modification of the amine group through acylation and sulfonamidation is a fundamental strategy for creating amide and sulfonamide derivatives, respectively. researchgate.netnih.gov
Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides readily forms the corresponding N-aryl amides. researchgate.net These reactions are typically performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. This strategy allows for the introduction of a wide variety of acyl groups, from simple alkyls to complex aromatic and heterocyclic moieties.
Sulfonamidation: Similarly, sulfonamides can be prepared by reacting the primary amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base. The resulting sulfonamides are generally stable compounds. This reaction, known as the Hinsberg test for amines, is a reliable method for derivatizing primary amines.
These derivatization reactions are summarized in the table below:
| Reaction | Reagent Type | Example Reagent | Functional Group Formed |
| Acylation | Acyl Chloride | Acetyl Chloride, Benzoyl Chloride | Amide |
| Acylation | Acid Anhydride | Acetic Anhydride | Amide |
| Sulfonamidation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide |
Novel Synthetic Methodologies and Green Chemistry Principles
The development of sustainable synthetic protocols is a cornerstone of modern chemistry. Green chemistry principles are increasingly being applied to the synthesis of complex organic molecules, including benzyloxyaniline derivatives. These strategies not only enhance the efficiency of chemical reactions but also significantly reduce their environmental impact.
Microwave-Assisted Synthesis in this compound Derivative Preparation
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity. wjarr.comnih.gov This technique utilizes microwave energy to heat reactants directly and efficiently, which can accelerate reaction rates and enable reactions that are difficult under conventional heating. nih.gov
While specific literature detailing the microwave-assisted synthesis of this compound is not available, the principles of this technology are widely applied to analogous reactions. For instance, microwave irradiation has been successfully used in the solvent-free synthesis of various benzylamine (B48309) derivatives, achieving high yields in minutes. researchgate.netarkat-usa.org It is also employed in catalyst-free, one-pot multicomponent reactions to create complex heterocyclic systems, demonstrating its versatility. nih.gov The synthesis of quinazoline (B50416) derivatives, for example, has been achieved in as little as one hour under microwave irradiation, a significant improvement over conventional methods. researchgate.net These examples suggest a strong potential for applying microwave technology to the Williamson ether synthesis step—the reaction between 4-aminophenol or its nitro precursor and 2,4-dichlorobenzyl chloride—to produce the target compound efficiently.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds (Illustrative data based on analogous reactions)
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |
|---|---|---|---|---|
| N-alkylation | 8-12 hours | 5-15 minutes | Significant | researchgate.net |
| Heterocycle Synthesis | 24-48 hours | 8-25 minutes | Moderate to High | nih.gov |
| Quinazoline Synthesis | Several hours | 1 hour | Good | researchgate.net |
Solvent-Free and Aqueous Medium Reactions
The reduction or elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted by grinding reactants together (mechanochemistry) or by heating a mixture of neat reactants, can lead to higher efficiency and a dramatic reduction in waste. google.com Similarly, using water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature.
The synthesis of the related compound, 4-benzyloxy aniline hydrochloride, has been successfully carried out in an ethanol-water solvent system. google.com This process involves the reaction of 4-nitrophenol with benzyl (B1604629) chloride in the presence of a catalyst, followed by a reduction step. google.com The use of an aqueous co-solvent system demonstrates the feasibility of moving away from purely organic solvents for the key etherification step.
Solvent-free approaches have also proven effective for similar transformations. For example, the N-acetylation of 4-aminophenol to produce acetaminophen (B1664979) has been achieved by the simple mechanical grinding of the reactants without any solvent or catalyst. google.com This highlights the potential for developing a solvent-free Williamson ether synthesis for preparing this compound.
Catalytic Systems for Enhanced Synthesis
Catalysis is a fundamental pillar of green chemistry, offering pathways to new reactions and enhancing the efficiency of existing ones. In the synthesis of benzyloxyaniline derivatives, catalytic systems are crucial for both the ether formation and potential subsequent reactions.
Phase-transfer catalysis (PTC) is a particularly effective technique for reactions involving immiscible reactants, such as an aqueous base and an organic substrate. crdeepjournal.org In the synthesis of 4-benzyloxy nitrobenzene, a precursor to 4-benzyloxyaniline, tetrabutylammonium (B224687) bromide is used as a phase-transfer catalyst. google.com The catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where it can react with benzyl chloride. crdeepjournal.org This method avoids the need for strong, hazardous bases and anhydrous conditions often required in traditional Williamson ether syntheses. masterorganicchemistry.com
Furthermore, catalysts are essential for the reduction of the nitro-intermediate to the final amine. A variety of catalytic systems can be employed for this transformation, including clean and efficient methods like catalytic hydrogenation using palladium on carbon (Pd/C).
Table 2: Catalytic Systems in the Synthesis of Benzyloxyaniline Precursors
| Reaction Step | Catalyst | Solvent System | Purpose | Reference |
|---|---|---|---|---|
| O-Benzylation | Tetrabutylammonium bromide | Ethanol/Water | Phase-Transfer Catalyst for Etherification | google.com |
| Nitro Reduction | Palladium on Carbon (Pd/C) | Various | Catalytic Hydrogenation |
Biological Activities and Mechanisms of Action of 4 2,4 Dichlorobenzyl Oxy Phenyl Amine Derivatives
Antileishmanial Activity and Folate Biosynthesis Pathway Inhibition
The folate biosynthesis pathway is a critical target for the development of antimicrobial agents, as folates are essential for the synthesis of nucleotides and certain amino acids. In Leishmania, the enzymes Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) and Pteridine Reductase 1 (PTR1) play crucial roles in this pathway. While the {4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine scaffold is of interest in medicinal chemistry, current scientific literature has not established a direct link between its derivatives and antileishmanial activity through the inhibition of DHFR-TS or PTR1.
Targeting Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS)
DHFR-TS is a bifunctional enzyme in Leishmania that catalyzes the reduction of dihydrofolate to tetrahydrofolate and the synthesis of thymidylate. This enzyme is a validated drug target. However, research specifically evaluating the inhibitory activity of this compound derivatives against Leishmania DHFR-TS is not presently available in published studies.
Targeting Pteridine Reductase 1 (PTR1)
PTR1 provides a bypass mechanism for the inhibition of DHFR, making it an important secondary target for antileishmanial drug development. Dual inhibition of both DHFR-TS and PTR1 is considered a promising strategy to overcome drug resistance. To date, there is no scientific evidence to suggest that derivatives of this compound act as inhibitors of Leishmania PTR1.
Anticancer and Antiproliferative Potentials
The this compound scaffold and particularly the 2,4-dichlorobenzyl moiety have been incorporated into molecules designed as anticancer agents. These compounds have shown promise by targeting key signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Inhibition of VEGFR2 Kinase
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 kinase is a well-established strategy in cancer therapy.
Several studies have demonstrated that the 2,4-dichlorobenzyl group is a key feature in potent VEGFR2 inhibitors. For instance, a series of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines were synthesized and evaluated as VEGFR2 inhibitors. nih.gov In this series, compounds with the 2,4-dichlorobenzyl moiety displayed significant inhibitory activity. For example, compound 8 (N4-(2-Bromo-4-chlorophenyl)-6-(2,4-dichlorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine) was found to be a potent VEGFR-2 inhibitor, being 100-fold more potent than the standard, semaxanib. nih.gov Another potent compound from this class, 14a (N4-(3-bromophenyl)-7-(2,4-dichlorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine), also showed significant inhibition of VEGFR-2. researchgate.net
Furthermore, 2-phenyl benzimidazole (B57391) derivatives incorporating a 2,4-dichlorobenzyl group have been identified as highly effective VEGFR-2 inhibitors. researchgate.net These findings underscore the importance of the 2,4-dichlorobenzyl structural element for achieving potent VEGFR2 inhibition.
| Compound | Core Structure | VEGFR-2 IC50 (nM) | Reference |
|---|---|---|---|
| Compound 8 | Pyrrolo[2,3-d]pyrimidine | Data not specified, but 100x more potent than semaxanib | nih.gov |
| Compound 14a | Pyrrolo[2,3-d]pyrimidine | Data not specified | researchgate.net |
| 2-Phenyl Benzimidazole Derivative | Benzimidazole | 6.7–8.9 | researchgate.net |
Autotaxin (ATX) Inhibition and its Impact on Cell Migration
Autotaxin (ATX) is a secreted enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in cell proliferation, migration, and survival. Elevated levels of ATX are associated with inflammation and cancer progression, making it an attractive therapeutic target. While various small molecule inhibitors of ATX have been developed, there is currently no published research specifically identifying derivatives of this compound as ATX inhibitors.
Src Kinase Inhibition and Antitumor Effects
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Aberrant Src activity is frequently observed in various cancers and is associated with tumor progression and metastasis. Consequently, Src kinase inhibitors are being actively pursued as anticancer agents. Although the broader class of 4-anilinoquinazolines has been explored for Src kinase inhibition, specific studies on this compound derivatives as Src kinase inhibitors are not yet available in the scientific literature.
Induction of Apoptosis in Cancer Cell Lines
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Studies on various cancer cell lines have demonstrated that certain derivatives of structurally similar compounds can trigger this process. For instance, novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells. This is achieved through the cleavage of PARP1 and caspase 3, an increase in the pro-apoptotic Bim protein and the mitochondrion-specific endonuclease G, and a decrease in the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org These compounds were found to cause DNA single-strand breaks and fragmentation without directly binding to or intercalating with DNA. ukrbiochemjournal.org
Similarly, isoflavone (B191592) derivatives like biochanin A and genistein (B1671435) have been observed to inhibit the growth of stomach cancer cell lines by activating the signal transduction pathway for apoptosis. nih.gov At cytotoxic concentrations, these compounds led to DNA fragmentation, chromatin condensation, and nuclear fragmentation, all hallmarks of apoptosis. nih.gov Furthermore, some 3,4-dihydroquinazolinone derivatives have been shown to induce early apoptosis in HepG-2 cells, as confirmed by Annexin V-FITC and caspase-3 analyses. bue.edu.eg
General Antiproliferative Studies
Beyond apoptosis induction, general antiproliferative studies have been conducted on various tumor cell lines to assess the broader anticancer potential of related chemical structures. For example, a series of trans-2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines were evaluated for their in vitro antiproliferative activities against human solid tumor cell lines including ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancer. researchgate.net
In another study, benzothiazole (B30560) aniline (B41778) (BTA) derivatives and their platinum (II) complexes were tested against a panel of normal and cancerous cell lines. nih.govnih.gov Certain derivatives demonstrated better cytotoxicity against liver, breast, lung, prostate, kidney, and brain cancer cells compared to the clinically used drug cisplatin. nih.govnih.gov Specifically, some compounds showed selective inhibitory activities against liver cancer cells. nih.govnih.gov The antiproliferative activity of 4-substituted benzyloxy quinolin-2(1H)-one derivatives has also been evaluated, with some compounds displaying potent cytotoxicity against several different tumor cell lines at nanomolar concentrations. researchgate.net
Table 1: Antiproliferative Activity of Selected Benzyloxyaniline and Related Derivatives
| Compound Class | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| 3,4-dihydroquinazolinone derivative 7 | HepG-2 | 2.46 | bue.edu.eg |
| 3,4-dihydroquinazolinone derivative 19 | HepG-2 | 3.12 | bue.edu.eg |
| 3,4-dihydroquinazolinone derivative 26 | HepG-2 | 4.55 | bue.edu.eg |
| 3,4-dihydroquinazolinone derivative 27 | HepG-2 | 3.88 | bue.edu.eg |
Antimicrobial Efficacy
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
The antimicrobial potential of compounds structurally related to this compound has been explored against a range of bacterial pathogens. N-benzylaniline derivatives, for instance, have shown moderate to strong antibacterial activity, particularly against Gram-positive bacteria. nih.gov Several of these derivatives exhibited minimum inhibitory concentrations (MIC) of ≤2 mg/L against strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov
Other studies have investigated the antibacterial properties of various aniline derivatives. For example, some N-benzylideneaniline derivatives have demonstrated antibacterial activity comparable to penicillin against Escherichia coli. researchgate.net Similarly, benzamide-linked benzothiazole conjugates connected via an ether linkage have been found to possess significant antibacterial activity with low MIC values. mdpi.com
Table 2: Antibacterial Activity of Selected Structurally Related Compounds
| Compound Class | Bacterial Strain | MIC (µg/mL) | Source |
|---|---|---|---|
| N-benzylaniline derivative 4k | S. aureus | 0.5 | nih.gov |
| N-benzylaniline derivative 4k | MRSA | 0.5 | nih.gov |
| 2-(4-Bromobenzylsulfanyl)-1H-benzimidazole | B. subtilis | - | researchgate.net |
| 2-(4-Bromobenzylsulfanyl)-1H-benzimidazole | E. coli | - | researchgate.net |
Antifungal Activity
The antifungal properties of related chemical structures have also been a subject of investigation. For example, certain N-benzylideneaniline derivatives have shown potential as antifungal agents. researchgate.net In a study on 2-(substituted-benzylsulfanyl)-1H-benzimidazoles, some compounds exhibited moderate activity against fungal strains such as Candida albicans and Aspergillus niger. researchgate.net Allicin analogues, which are thiosulfinates, have also demonstrated significant antifungal activity against the model fungus Saccharomyces cerevisiae. nih.gov
Table 3: Antifungal Activity of Selected Structurally Related Compounds
| Compound Class | Fungal Strain | MIC (µg/mL) | Source |
|---|---|---|---|
| 2-(4-Bromobenzylsulfanyl)-1H-benzimidazole | C. albicans | - | researchgate.net |
| 2-(4-Bromobenzylsulfanyl)-1H-benzimidazole | A. niger | - | researchgate.net |
| Dimethylthiosulfinate | S. cerevisiae | - | nih.gov |
Antitubercular Activity
Research into novel treatments for tuberculosis has identified the benzyloxyaniline moiety as a potentially important structural feature for inhibiting Mycobacterium tuberculosis (Mtb). researchgate.netbiorxiv.org A screening of 4-anilinoquinolines and 4-anilinoquinazolines identified compounds with high potency against Mtb. researchgate.netbiorxiv.org This suggests that derivatives of this compound could warrant investigation for their antitubercular potential. While direct data is not available, the activity of related compounds highlights the promise of this chemical class. For example, certain anthranilic acid derivatives have been explored for their antitubercular activity, although their mechanism may involve intrabacterial acidification rather than specific enzyme inhibition. nih.gov
Modulation of Nuclear Receptors
Nuclear receptors are a class of proteins that act as transcription factors, regulating gene expression in response to ligand binding. The modulation of these receptors can have significant therapeutic effects. While there is a lack of specific studies on the interaction of this compound derivatives with nuclear receptors, the broad field of nuclear receptor modulation by small molecules is an active area of research. nih.govtue.nlmdpi.comnih.govnih.govescholarship.orguchicago.edu The structural features of the target compound, including its aromatic rings and ether linkage, are common in molecules designed to interact with the ligand-binding domains of nuclear receptors. Further research would be necessary to determine if derivatives of this compound can act as agonists or antagonists for specific nuclear receptors, such as estrogen, androgen, or thyroid hormone receptors. nih.govnih.gov
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulationnih.gov
There is no available scientific literature or research data on the modulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by this compound or its derivatives.
Inhibition of Specific Enzymes
Lysosomal Phospholipase A2 (PLA2G15) Inhibition
There is no available scientific literature or research data on the inhibition of Lysosomal Phospholipase A2 (PLA2G15) by this compound or its derivatives.
Structure Activity Relationship Sar Studies of 4 2,4 Dichlorobenzyl Oxy Phenyl Amine Analogues
Impact of Aromatic Ring Substitutions on Biological Activity
The nature and position of substituents on the aromatic rings of {4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine analogues are pivotal in determining their biological efficacy. The following subsections delve into the specific influences of these modifications.
Influence of Halogenation Patterns on the Benzyl (B1604629) Moiety
The 2,4-dichloro substitution pattern on the benzyl moiety of the parent compound is a critical determinant of its biological activity. Research into related scaffolds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, has shown that both the presence and the position of halogen atoms on the benzyl ring can significantly modulate inhibitory potency. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a trifluoromethyl group at the 2-position of the phenyl ring was found to be more favorable for activity compared to substitutions at the 3- or 4-positions. While a direct SAR study on the halogenation pattern of the benzyl moiety in this compound is not extensively available, the principles observed in analogous series suggest that the 2,4-dichloro pattern likely provides an optimal combination of steric and electronic properties for target engagement.
Alterations to this pattern, such as shifting the chlorine atoms to other positions (e.g., 2,6-dichloro or 3,5-dichloro) or replacing them with other halogens (e.g., fluorine or bromine), would be expected to impact the compound's conformation and electronic distribution, thereby affecting its binding affinity and biological activity.
Effects of Substituents on the Aniline (B41778) Phenyl Ring
Substituents on the aniline phenyl ring of this compound analogues play a crucial role in modulating their biological profiles. While specific SAR studies on this exact scaffold are limited, research on analogous structures, such as 4-phenoxyphenol (B1666991) derivatives, provides valuable insights. In these related series, the introduction of various substituents on the terminal phenyl ring (analogous to the aniline ring) has been shown to significantly influence activity.
In the context of this compound analogues, it is hypothesized that substituents on the aniline ring could influence activity through several mechanisms:
Electronic Effects: Modifying the electron density of the aniline nitrogen.
Steric Effects: Influencing the preferred conformation of the molecule.
Hydrophobicity/Hydrophilicity: Affecting the compound's solubility and ability to cross cell membranes.
Further empirical studies are required to delineate the precise effects of various substituents on the aniline phenyl ring of this specific class of compounds.
Role of Linker Chemistry and Heterocyclic Annulations
The linker connecting the two phenyl rings and the possibility of incorporating fused heterocyclic systems are key areas of exploration in the SAR of this compound analogues.
Variations in the Oxy Linkage and its Derivatives
The ether (-O-) linkage in this compound is a flexible yet crucial component of the molecular scaffold. Modifications to this linker can significantly impact the compound's conformational flexibility, stability, and electronic properties. The concept of bioisosterism, where a functional group is replaced by another with similar physicochemical properties, is often employed in drug design to optimize pharmacokinetic and pharmacodynamic profiles.
Common bioisosteric replacements for an ether linkage include:
Thioether (-S-): This substitution increases lipophilicity and can alter the bond angle and length of the linker.
Sulfoxide (B87167) (-SO-) and Sulfone (-SO2-): These oxidized forms of the thioether introduce polarity and hydrogen bond accepting capabilities.
Methylene (B1212753) (-CH2-): Replacing the oxygen with a methylene group removes the hydrogen bond accepting capacity and increases lipophilicity.
Amine (-NH-): An amino linker introduces a hydrogen bond donor and can significantly alter the pKa of the molecule.
The choice of a particular bioisostere can have profound effects on the biological activity of the resulting analogue. For instance, replacing the ether oxygen with a sulfur atom might lead to altered metabolic pathways and target interactions. The introduction of a polar sulfoxide or sulfone group could enhance solubility but may also introduce new interactions with the biological target.
| Linker Variation | Potential Impact on Properties |
| Thioether (-S-) | Increased lipophilicity, altered bond angle |
| Sulfoxide (-SO-) | Increased polarity, hydrogen bond acceptor |
| Sulfone (-SO2-) | Increased polarity, strong hydrogen bond acceptor |
| Methylene (-CH2-) | Increased lipophilicity, loss of H-bond acceptor |
| Amine (-NH-) | Introduction of H-bond donor, altered pKa |
This table presents hypothetical variations to the oxy linkage and their generally expected impact on molecular properties. The actual effect on biological activity would need to be determined experimentally.
Significance of Fused Heterocyclic Rings on Bioactivity
The fusion of heterocyclic rings to the this compound scaffold, a process known as heterocyclic annulation, can lead to the development of novel analogues with significantly altered biological activities. Heterocycles are ubiquitous in pharmaceuticals and can impart a range of favorable properties, including improved solubility, metabolic stability, and target-binding affinity.
By fusing a heterocyclic ring to either the benzyl or the aniline portion of the molecule, the conformational freedom of the parent structure is restricted, which can lead to a more favorable orientation for binding to a biological target. Furthermore, the heteroatoms within the fused ring can participate in additional hydrogen bonding or other non-covalent interactions, thereby enhancing binding affinity.
While specific examples of heterocyclic annulation on the this compound scaffold are not widely reported, the principles of medicinal chemistry suggest that this would be a fruitful area for lead optimization.
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The introduction of a chiral center into analogues of this compound could lead to enantiomers with markedly different biological activities, a phenomenon known as stereoselectivity.
A chiral center could be introduced, for example, by modifying the benzylic carbon or by adding a chiral substituent to one of the phenyl rings. The resulting enantiomers, while having identical chemical formulas and connectivity, would have non-superimposable three-dimensional structures. This difference in spatial arrangement can lead to one enantiomer (the eutomer) having a much higher affinity for the biological target than the other (the distomer).
The differential activity of enantiomers can be attributed to the "three-point attachment model," where one enantiomer can achieve a more optimal interaction with the target's binding site. In some cases, the distomer may be inactive or even contribute to off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the development of chiral drugs.
For this compound analogues, if a chiral center were to be introduced, it would be essential to:
Develop methods for the stereoselective synthesis or chiral resolution of the enantiomers.
Individually assess the biological activity of each enantiomer.
Determine the absolute configuration of the more active enantiomer.
Such studies would provide a deeper understanding of the three-dimensional requirements for optimal target interaction and could lead to the development of more potent and selective therapeutic agents.
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the "Computational Insights into SAR Mechanistic Basis" for analogues of this compound.
Therefore, in adherence with the instructions to provide accurate and non-hallucinatory information, this article cannot be generated. Any attempt to do so would require fabricating data and discussing unrelated compounds, which would violate the core principles of scientific accuracy and the specific constraints of the request.
Applications and Future Directions in Drug Discovery for 4 2,4 Dichlorobenzyl Oxy Phenyl Amine Scaffolds
Identification of Novel Lead Compounds for Therapeutic Development
The {4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine scaffold and its close analogs have served as a foundation for the discovery of several novel lead compounds with significant therapeutic potential. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The versatility of this scaffold allows for systematic structural modifications, which has led to the identification of potent and selective agents for diverse medical needs.
For instance, a class of compounds referred to as oxy-phenyl-aryl (OPA) compounds, which includes the this compound motif, has been identified for its ability to inhibit Checkpoint Kinase 2 (CHK2), a key enzyme in the DNA damage response pathway. google.com This discovery positions these molecules as potential candidates for cancer therapy, particularly in combination with DNA-damaging agents. google.com
In a different therapeutic area, structural analogs have been developed as antagonists for adrenergic receptors. One such study prepared a series of α1-adrenoreceptor antagonists by modifying a related benzyloxy-phenoxy structure. nih.gov The resulting compounds showed potent antitumor activity in human prostate cancer cells, with one derivative, "clopenphendioxan," exhibiting the highest efficacy. nih.gov
Furthermore, derivatives based on a similar benzyloxy-aniline backbone have been designed as multifunctional agents for Parkinson's disease. One representative compound demonstrated excellent inhibition of monoamine oxidase B (MAO-B), along with high antioxidant activity and significant neuroprotective effects, marking it as a promising candidate for further development against neurodegenerative disorders. nih.gov
Table 1: Examples of Lead Compounds Based on Related Scaffolds
| Lead Compound Class / Example | Therapeutic Area | Primary Target(s) | Key Findings |
|---|---|---|---|
| Oxy-Phenyl-Aryl (OPA) Compounds | Oncology | Checkpoint Kinase 2 (CHK2) | Act as inhibitors of CHK2, potentially enhancing the efficacy of chemotherapy and radiation. google.com |
| "Clopenphendioxan" | Oncology (Prostate Cancer) | α1D- and α1B-Adrenoreceptors | Induces apoptosis and reduces proliferation in PC-3 prostate cancer cells. nih.gov |
Scaffold Prioritization in Rational Drug Design
In rational drug design, scaffolds are prioritized based on their ability to interact with multiple, therapeutically relevant targets and their amenability to chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The this compound scaffold is considered a privileged structure because its derivatives have shown activity against various unrelated biological targets. nih.gov
The key features contributing to its prioritization include:
Structural Flexibility: The ether linkage provides rotational freedom, allowing the molecule to adopt different conformations to fit into various binding pockets.
Defined Vectorial Chemistry: The amine group serves as a convenient attachment point for a wide range of substituents, enabling chemists to systematically explore the chemical space around the core scaffold. This allows for the fine-tuning of properties like solubility, lipophilicity, and target affinity.
Specific Interactions: The dichlorophenyl group can engage in hydrophobic and halogen-bonding interactions within a protein's active site, while the phenylamine portion can participate in hydrogen bonding and π-stacking interactions.
The process of rational drug design often involves strategies like scaffold hopping, where a known active core is replaced with a structurally different but functionally similar one to discover novel compounds with improved properties. nih.gov The this compound motif can be considered a successful outcome of such strategies or a starting point for further exploration. Its inherent physicochemical properties make it a valuable building block in the development of new anticancer agents and other therapeutics. researchgate.net
Development of Targeted Therapies Based on Specific Enzyme or Receptor Interactions
Targeted therapies are designed to interfere with specific molecules (targets) that are involved in the growth, progression, and spread of diseases. The this compound scaffold has proven effective in generating compounds that interact with specific enzymes and receptors with high affinity and selectivity.
Enzyme Inhibition:
Checkpoint Kinase 2 (CHK2): OPA compounds based on this scaffold function as inhibitors of CHK2 kinase. google.com By inhibiting CHK2, these compounds can abrogate cell cycle checkpoints, which may prevent tumor cells from repairing DNA damage induced by chemotherapy or radiation, thereby increasing the therapeutic efficacy. google.com
Monoamine Oxidase B (MAO-B): The dichlorophenyl moiety is a feature in some potent MAO-B inhibitors. One study on a 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole compound demonstrated highly selective inhibition of MAO-B with an IC50 value of 0.036 μM, making it a candidate for treating neurodegenerative disorders like Parkinson's disease. mdpi.com While not the exact scaffold, it highlights the utility of the dichlorophenyl group for targeting this enzyme.
Ketoconazole and Cytochrome P450: The broader (2,4-Dichlorophenyl) moiety is a key component of the antifungal drug Ketoconazole. nih.gov This drug and its derivatives function by inhibiting cytochrome P450 enzymes, demonstrating the scaffold's potential to target this important class of enzymes. nih.gov
Receptor Antagonism:
α1-Adrenoreceptors: Research has shown that analogs containing a benzyloxy function can act as potent antagonists of α1-adrenoreceptors. nih.gov A study demonstrated that these compounds have the highest affinity for the α1D subtype and that their antitumor activity in prostate cancer cells is linked to the modulation of α1D- and α1B-adrenoreceptor expression and the induction of apoptosis. nih.gov
Table 2: Specific Molecular Targets and Therapeutic Mechanisms
| Compound/Scaffold Class | Target | Mechanism of Action | Therapeutic Application |
|---|---|---|---|
| Oxy-Phenyl-Aryl Compounds | CHK2 Kinase | Inhibition of kinase function, leading to abrogation of DNA damage checkpoints. google.com | Cancer (as a sensitizer (B1316253) for chemo/radiotherapy). google.com |
| Dichlorophenyl-containing oxadiazole | MAO-B | Selective inhibition of the enzyme, preventing the breakdown of monoaminergic neurotransmitters. mdpi.com | Parkinson's Disease. mdpi.com |
| "Clopenphendioxan" Analog | α1D- and α1B-Adrenoreceptors | Antagonism of the receptors, leading to reduced cell proliferation and induction of apoptosis. nih.gov | Prostate Cancer. nih.gov |
Exploration of New Pharmacological Targets for the this compound Motif
The demonstrated success of the this compound motif against kinases and G-protein coupled receptors (GPCRs) provides a strong rationale for exploring its potential against other targets within these families and beyond.
Kinase Family: The 4-aminopyrazolopyrimidine scaffold is another example of a privileged structure that has yielded numerous kinase inhibitors by binding to the hinge region of the ATP-binding site. nih.gov Similarly, the this compound scaffold, having already shown activity against CHK2 google.com, could be systematically modified to target other kinases implicated in disease, such as Leucine-rich repeat kinase 2 (LRRK2) for Parkinson's disease nih.gov or Bruton's tyrosine kinase (BTK) in hematological cancers. nih.gov
GPCR Superfamily: The activity of analogs at α1-adrenoreceptors suggests that the scaffold is well-suited for interacting with GPCRs. nih.gov This opens up the possibility of developing modulators for other GPCRs, which are targets for a vast range of diseases. For example, phenylpiperazine-based structures, which share some features with the phenylamine core, have been investigated as antagonists for the melanocortin-4 receptor, a target for obesity. researchgate.net
Other Enzyme Classes: The dichlorophenyl group is present in inhibitors of various enzymes. For example, derivatives of 1,2,4-oxadiazole (B8745197) containing this moiety are potent MAO-B inhibitors. mdpi.com This suggests the scaffold could be adapted to target other enzymes involved in neurobiology or metabolism, such as dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes. nih.govnih.gov
Ion Channels: Privileged scaffolds like 1,4-dihydropyridine (B1200194) have been successfully used to modulate ion channels. nih.gov The physicochemical properties of the this compound motif could make it a suitable starting point for designing novel ion channel modulators.
Patent Landscape and Academic Contributions to Pharmaceutical Innovation
The development of compounds based on the this compound scaffold is reflected in both academic publications and patent filings, illustrating the collaborative ecosystem of pharmaceutical innovation.
Patent Landscape: Patents related to this scaffold often claim a broad genus of "oxy-phenyl-aryl compounds" rather than single molecules, aiming to protect a wide chemical space. google.com For example, patent WO2009053694A1 covers therapeutic oxy-phenyl-aryl compounds for use as CHK2 kinase inhibitors in cancer treatment. google.com Other patents cover related structures containing the dichlorobenzyl or dichlorophenyl group for various applications, including pharmaceutical compositions with 2,4-dichlorobenzyl alcohol google.com and complex molecules like Ketoconazole and its derivatives. nih.gov These patents highlight the commercial interest in harnessing the therapeutic potential of this structural class.
Academic Contributions: Academic research plays a crucial role in elucidating the fundamental science behind these compounds. Peer-reviewed publications often provide the first disclosure of novel scaffolds, their synthesis, structure-activity relationships (SAR), and mechanisms of action. For instance, academic studies have detailed the design and evaluation of related benzyloxyaniline derivatives as multifunctional agents for Parkinson's disease nih.gov and the exploration of α1-adrenoreceptor antagonists for prostate cancer. nih.gov This foundational research identifies promising new therapeutic strategies and provides the basis upon which further pharmaceutical development and patenting can be built.
Emerging Research Areas and Unexplored Therapeutic Potentials
While the this compound scaffold has been investigated for oncology and neurodegenerative diseases, several emerging areas and unexplored potentials remain.
Combination Therapies: Given the role of CHK2 inhibitors in sensitizing cells to DNA damage, a significant emerging area is their use in combination with existing cancer treatments. google.com Future research could focus on identifying the most effective combinations of OPA compounds with specific chemotherapeutic agents or radiotherapy regimens for various cancer types. google.com
Multifunctional Ligands: There is a growing interest in developing single molecules that can modulate multiple targets simultaneously, which can be beneficial for complex diseases like neurodegenerative disorders. Derivatives of the related benzyloxybenzyl aniline (B41778) scaffold have already shown a combination of MAO-B inhibition, antioxidant activity, and anti-neuroinflammatory effects. nih.gov Further exploration could optimize these multiple functions within a single molecule based on the this compound core.
Anti-Infective Agents: The presence of the (2,4-Dichlorophenyl) moiety in the potent antifungal drug Ketoconazole suggests a significant, underexplored potential for developing new anti-infective agents based on this scaffold. nih.gov Research could focus on creating novel derivatives targeting drug-resistant strains of fungi or bacteria.
Repurposing and New Indications: The activity of scaffold analogs against targets like α1-adrenoreceptors nih.gov and MAO-B mdpi.com opens the door to exploring new therapeutic indications. For example, α1-adrenoreceptor antagonists are used for hypertension and benign prostatic hyperplasia, while MAO-B inhibitors are being investigated for depression and Alzheimer's disease. Systematically screening libraries of this compound derivatives against a wide range of biological targets could uncover unexpected activities and lead to the repurposing of these compounds for new diseases.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone (related to Ketoconazole) |
| 2,4-dichlorobenzyl alcohol |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole |
| Clopenphendioxan |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
